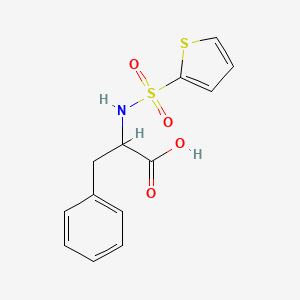

3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid, commonly referred to as PTSP, is an organic compound with a wide range of applications in scientific research. PTSP is a chiral molecule, meaning it has both left-handed and right-handed isomeric forms, and is a derivative of thiophene, a sulfur-containing heterocyclic compound. PTSP has been used as a building block for the synthesis of a variety of compounds, and has also been used in a variety of biological and biochemical studies.

Wissenschaftliche Forschungsanwendungen

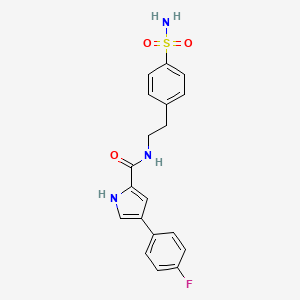

Synthesis and Evaluation in Medicinal Chemistry

Sulfonamide derivatives, including structures similar to 3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid, have been synthesized for various purposes, such as urease inhibition, antibacterial agents, and hemolytic activity studies. For instance, a facile synthesis approach for thiophene sulfonamide derivatives has shown potential urease inhibition and antibacterial activities. These compounds' effectiveness is influenced by the substitution pattern and the electronic effects of different functional groups on the aromatic ring, highlighting the chemical versatility and biological significance of sulfonamides in drug discovery and medicinal chemistry research (Noreen et al., 2017).

Investigation of Molecular Conformation and Tautomeric Forms

In a study investigating the tautomeric behavior of a sulfonamide derivative, spectroscopic methods suggested that certain sulfonamide compounds could exhibit both amino and imino conformers. This dual conformational flexibility is directly related to their biological and pharmaceutical activities, offering a glimpse into how 3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid might behave under different conditions and its potential applications in understanding molecular interactions and activities (Erturk et al., 2016).

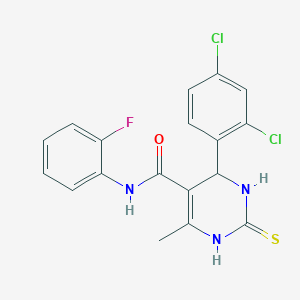

Catalysis and Synthetic Chemistry

Sulfonamide derivatives are also explored in catalysis and synthetic chemistry, showing their utility in facilitating various chemical reactions and synthesizing new compounds. For example, the development of new synthesis methods for sulfonamides involves innovative approaches to overcoming challenges in sulfonamide formation, leading to potent and selective compounds for specific receptors. This underscores the importance of sulfonamide derivatives in advancing synthetic methodologies and creating highly targeted chemical entities (Yan et al., 2006).

Wirkmechanismus

Mode of Action

It’s known that aromatic compounds and heterocyclic compounds having the π conjugated system are used for their luminescence characteristics and electron/hole transport ability characteristics .

Result of Action

It’s known that aromatic compounds and heterocyclic compounds having the π conjugated system are used in a variety of electronic devices such as organic electroluminescence devices, cells, and semiconductors due to their luminescence characteristics and electron/hole transport ability characteristics .

Eigenschaften

IUPAC Name |

3-phenyl-2-(thiophen-2-ylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c15-13(16)11(9-10-5-2-1-3-6-10)14-20(17,18)12-7-4-8-19-12/h1-8,11,14H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNOZBXLAORQQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2823839.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide](/img/structure/B2823847.png)

![[4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B2823849.png)

![4-Amino-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2823851.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2823853.png)